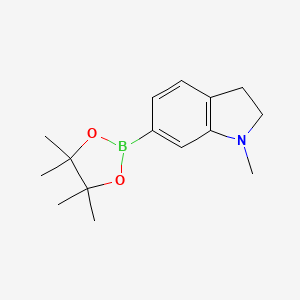

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Description

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boronic ester derivative of indoline, a heterocyclic compound featuring a six-membered benzene ring fused to a five-membered nitrogen-containing ring in a partially saturated state. This compound (CAS: 1404110-01-5) has the molecular formula C₁₅H₂₂BNO₂ and a molecular weight of 259.15 g/mol . It is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functional group, which enables efficient carbon-carbon bond formation in the presence of palladium catalysts . The synthesis involves palladium-mediated coupling of indoline precursors with bis(pinacolato)diboron under controlled conditions . Key applications include the preparation of radiolabeled PET tracers for studying tryptophan metabolism and intermediates in pharmaceutical development .

Properties

IUPAC Name |

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-6-11-8-9-17(5)13(11)10-12/h6-7,10H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMGBMYGFJCHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the borylation of an indoline precursor. One common method includes the reaction of 1-methylindoline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the boron-containing group into other functional groups.

Substitution: The boron group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline exhibit significant anticancer properties. The incorporation of boron into organic molecules has been shown to enhance their biological activity. For instance, studies have demonstrated that indole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. The dioxaborolane moiety may enhance the compound's solubility and bioavailability, making it a promising candidate for further development in cancer therapeutics .

Neuroprotective Effects

Indole derivatives are also being explored for their neuroprotective effects. The presence of the dioxaborolane group may contribute to the stabilization of these compounds against metabolic degradation in the brain. Preliminary studies suggest that such compounds could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a suitable candidate for use in OLEDs. Its ability to act as an electron transport layer can enhance the efficiency and stability of OLED devices. Research has shown that incorporating boron-containing compounds into OLED architectures improves light emission and device longevity .

Polymer Chemistry

In polymer science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The boron-containing moiety can facilitate cross-linking reactions, resulting in materials with improved durability and resistance to environmental factors .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane group allows for efficient coupling with aryl halides to form biaryl compounds. This reaction is crucial in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound can also be employed for the functionalization of various aromatic substrates through electrophilic aromatic substitution reactions. This application is particularly useful in modifying drug-like molecules to enhance their pharmacological profiles .

Case Studies

Mechanism of Action

The mechanism of action of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional properties of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline with analogous boronic esters:

Key Findings:

Reactivity Differences :

- The indole derivative exhibits higher reactivity in Suzuki-Miyaura reactions compared to the indoline target due to its fully conjugated aromatic system .

- Positional isomerism (boronic ester at position 5 vs. 6) significantly impacts coupling efficiency, with position 6 offering better steric accessibility .

- Electron-withdrawing groups (e.g., phthalimide in 3b ) reduce coupling yields by destabilizing the transition state .

Thermal and Solubility Properties :

- The indoline core confers greater thermal stability than indole derivatives, as seen in the higher decomposition temperature of the 5-substituted indoline isomer .

- Dimethylamine-substituted indole (Compound 4) shows improved solubility in polar solvents, making it advantageous for aqueous-phase reactions .

Structural Impact on Applications :

- The indazole analog is explored in medicinal chemistry for its ability to mimic peptide bonds, while the indolin-2-one variant (ketone-modified) is studied for its role in light-responsive materials .

Biological Activity

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- IUPAC Name : 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

- Molecular Formula : C15H22BNO2

- Molecular Weight : 257.14 g/mol

- CAS Number : 18525769

- PubChem CID : 70979967

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, which can enhance the compound's efficacy in various applications.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance:

- Cell Proliferation Inhibition : In vitro assays have shown that the compound exhibits significant inhibitory effects on cancer cell lines. The IC50 values for various cancer types indicate a strong antiproliferative activity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 |

| Non-Cancerous MCF10A | >2.0 |

This data suggests a preferential toxicity towards cancer cells over normal cells, which is critical for therapeutic applications.

Mechanism Insights

The compound's mechanism involves the inhibition of specific signaling pathways associated with tumor growth and metastasis. It has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer cell invasion and metastasis.

Pharmacokinetics and Safety Profile

In vivo studies have assessed the pharmacokinetic properties and safety profile of this compound:

- Plasma Stability : The compound demonstrated high plasma stability with a half-life exceeding 12 hours.

- Toxicity Studies : Subacute toxicity studies in mice indicated a favorable safety profile at doses up to 40 mg/kg.

Case Studies

-

In Vivo Efficacy in Tumor Models :

- A study conducted on BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound resulted in a significant reduction in tumor size and weight compared to control groups.

-

Comparative Studies :

- When compared to established chemotherapeutics like Abemaciclib, the compound exhibited superior antiproliferative activity against several breast cancer cell lines.

Q & A

Advanced Research Question

- Molecular Docking : Target proteins like lactotransferrin (identified in indoline derivatives) using AutoDock Vina or Schrödinger Suite. Focus on the boronate ester’s Lewis acid properties for binding prediction .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous indoline-boronate compounds .

- Validation : Cross-check computational results with in vitro assays (e.g., enzyme inhibition) to refine models .

What are the best practices for handling and storing this compound?

Basic Research Question

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential boronate ester reactivity .

- Storage : Keep under argon or nitrogen at −20°C in amber vials to prevent hydrolysis of the boronate group. Confirm stability via periodic TLC or HPLC .

How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester?

Advanced Research Question

- Catalyst Screening : Compare PdCl₂(dppf) vs. Pd(PPh₃)₄ for sterically hindered aryl halides. PdCl₂(dppf) may improve yields for bulky substrates .

- Solvent/Base Pairs : Use THF/K₃PO₄ for electron-deficient aryl halides or DMF/Cs₂CO₃ for electron-rich systems .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 1 hour at 100°C) while maintaining yields >60% .

How does the electronic nature of substituents affect the reactivity of the boronate group?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Reduce boronate Lewis acidity, slowing transmetalation in cross-coupling. Use Hammett σ⁺ values to predict rate changes .

- Steric Effects : Ortho-substituents on the indoline ring hinder catalyst access, requiring higher temperatures (e.g., 80°C vs. 60°C) .

- DFT Calculations : Model transition states to quantify steric/electronic contributions to reaction barriers .

What analytical techniques confirm the purity of this compound?

Basic Research Question

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥95% is typical .

- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C₁₅H₂₂BNO₂: C 69.50%, H 8.56%) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 259.15) .

How can researchers address low yields in multi-step syntheses involving this compound?

Advanced Research Question

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., boronic acids) via in situ IR or -NMR .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during functionalization .

- Parallel Optimization : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading) in tandem .

What are the applications of this compound in medicinal chemistry?

Basic Research Question

- Protease Inhibitors : The boronate ester acts as a transition-state analog in serine protease inhibition (e.g., thrombin, trypsin) .

- Anticancer Agents : Indoline-boronate hybrids inhibit kinase pathways (e.g., EGFR, VEGFR) in cell-based assays .

- PET Tracers : -labeled derivatives are explored for imaging amyloid-beta plaques .

How can researchers validate interactions between this compound and biological targets?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kᵢ) to purified proteins like lactotransferrin .

- Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes (e.g., PDB deposition) .

- Cellular Assays : Use siRNA knockdown to confirm target-specific effects in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.